![molecular formula C17H19ClN4O3S B2699076 4-(8-((2-氯苯基)磺酰)-5,6,7,8-四氢吡啶并[2,3-d]嘧啶-2-基)吗啉 CAS No. 2176270-84-9](/img/structure/B2699076.png)
4-(8-((2-氯苯基)磺酰)-5,6,7,8-四氢吡啶并[2,3-d]嘧啶-2-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest . They are known to exhibit a range of pharmacological effects including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring . For example, Blankley et al. synthesized 8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one by treating 4-chloro-5-cyano2-methylsulfanyl-pyrimidine with methylamine .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure. For instance, all the potent compounds from a series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .科学研究应用
合成与表征
研究重点在于吗啉衍生物的合成,包括与指定化合物相关的衍生物,及其结构表征。这些化合物通过涉及缩合反应、氯化和亲核取代的多步工艺合成。结构确认通常通过核磁共振和质谱法实现。这种合成方法能够创造出具有潜在生物活性的化合物,它们的详细表征为进一步的特定应用研究奠定了基础(Lei et al., 2017)。
潜在的生物活性
吗啉衍生物,特别是那些具有嘧啶支架的衍生物,已被研究其生物活性。例如,某些化合物已被证明可以抑制肿瘤坏死因子 α 和一氧化氮,表明具有潜在的抗炎和抗癌特性。对这些化合物的研究是由这样的假设推动的:结构修饰可以增强生物活性和特异性,使其成为进一步药理学开发的候选者(Lei et al., 2017)。
抗菌和调节活性
吗啉衍生物也已被研究其抗菌特性。例如,对 4-(苯磺酰基)吗啉的研究揭示了其对多重耐药菌株的调节活性。研究了该化合物增强其他抗菌剂功效的能力,表明其在对抗生素耐药性方面的潜在用途(Oliveira et al., 2015)。
光物理和计算研究
已经对吗啉和吡啶化合物的な光物理性质进行了研究,重点是它们在溶液和固态中的荧光量子产率。这些研究对于开发具有成像和传感应用的新型荧光团至关重要。此类化合物的合成和表征,以及计算研究以了解它们的电子结构和发射特性,有助于设计用于光学应用的新型材料(Hagimori et al., 2019)。
未来方向
属性
IUPAC Name |
4-[8-(2-chlorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-5-1-2-6-15(14)26(23,24)22-7-3-4-13-12-19-17(20-16(13)22)21-8-10-25-11-9-21/h1-2,5-6,12H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRQMCTGRNUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。